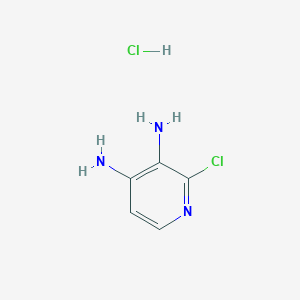![molecular formula C8H3ClF3N3 B1512274 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine CAS No. 338739-98-3](/img/structure/B1512274.png)
4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Overview
Description
“4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines has been covered in various studies . These studies have shown that pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The synthesis of these compounds involves various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of these compounds plays a significant role in their pharmacological effects .
Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions . They are known to exhibit anti-inflammatory effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Pyrido[2,3-d]pyrimidines
A study by Ravikanth et al. (2004) describes the synthesis of novel pyrido[2,3-d]pyrimidines, which are achieved by reacting certain substituted pyridines with Grignard reagent followed by condensation with other chemical compounds (Ravikanth et al., 2004).
Development of Antibacterial Compounds
Kanth et al. (2006) synthesized novel pyrido[2,3-d]pyrimidines, starting from specific nicotinonitriles, and evaluated their antibacterial activity. Some compounds showed significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria (Kanth et al., 2006).
Regioselective Cross-Coupling Reactions
Tikad et al. (2007) reported the first access to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, achieved through palladium-catalyzed reactions involving selective chlorine discrimination (Tikad et al., 2007).
Biomedical and Pharmacological Applications
Antifungal Activity and Docking Studies
Appna et al. (2019) synthesized novel 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidines and evaluated their antifungal activity. Certain compounds were identified as promising antifungal agents (Appna et al., 2019).
Synthesis and Cytotoxicity Evaluation for Anticancer Agents
Wei and Malhotra (2012) designed and synthesized a series of pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Some compounds exhibited selective activities against breast cancer and renal cancer cell lines (Wei & Malhotra, 2012).
Chemical and Structural Analysis
- Interaction with DNA: Zhang et al. (2013) studied a compound related to pyrido[1,2-a]pyrimidine, which is significant for synthesizing biologically active heterocyclic compounds. Their study indicated the potential interaction of this compound with DNA via a groove mode of binding (Zhang et al., 2013).
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidines involves various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . Their signaling pathways and structure–activity relationship have been studied extensively .
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3/c9-5-4-2-1-3-13-6(4)15-7(14-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCNVGUXVOGJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857698 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338739-98-3 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)
![8-Chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B1512196.png)
![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)






![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)

![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)
